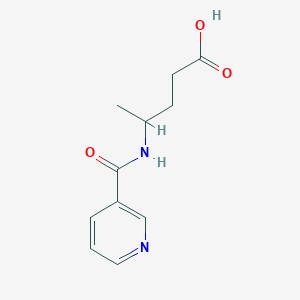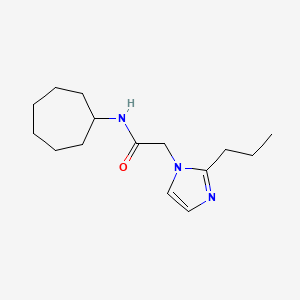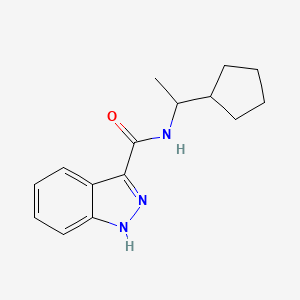![molecular formula C12H14FNO2 B7578263 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid, also known as FMMA, is a synthetic compound that has been studied for its potential use in scientific research. FMMA is a derivative of the amino acid glycine and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid acts as a glycine receptor partial agonist and a competitive antagonist of the NMDA receptor. It has been found to modulate the activity of these receptors, leading to changes in synaptic transmission and plasticity. 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid has also been found to have anti-inflammatory effects through the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of NMDA receptors, leading to changes in synaptic transmission and plasticity. 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid in lab experiments is its ability to modulate the activity of NMDA receptors, which are involved in learning and memory. 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells. However, one limitation of using 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid. One area of research could focus on the development of more potent and selective 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid derivatives that could be used as therapeutic agents. Another area of research could focus on the use of 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid in the treatment of various neurological and inflammatory disorders. Finally, research could also focus on the potential use of 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-fluorobenzylamine with acetaldehyde to form 4-fluoro-N-(hydroxymethyl)benzamide. This intermediate is then reacted with chloroacetic acid to form 4-fluoro-N-(2-carboxyethyl)benzamide. The final step involves the reaction of this intermediate with glycine methyl ester to form 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid.
Applications De Recherche Scientifique
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the modulation of NMDA receptors, which are involved in learning and memory. 2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[[(4-fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-9(12(15)16)7-14(2)8-10-3-5-11(13)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMAEWUCNSHPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)
